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Compound of Interest

Compound Name:
Methyl azepane-2-carboxylate

hydrochloride

CAS No.: 34459-10-4

Cat. No.: B1463718

Get Quote

The seven-membered nitrogen-containing heterocycle, azepane, has carved a significant niche

in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of

therapeutic agents. Its inherent three-dimensionality and synthetic tractability offer a unique

advantage in exploring chemical space, enabling the fine-tuning of physicochemical and

pharmacokinetic properties. This guide provides a comprehensive comparative analysis of

azepane derivatives, delving into their structure-activity relationships (SAR) across different

therapeutic areas and presenting supporting experimental data to inform rational drug design.

The Azepane Scaffold: A Privileged Structure
The conformational flexibility of the azepane ring allows its derivatives to adopt diverse spatial

arrangements, which is often a determining factor in their biological activity.[1] This inherent

structural plasticity makes the azepane motif a "privileged scaffold," capable of interacting with

a variety of biological targets with high affinity and specificity. The ability to introduce specific

substituents into the azepane ring is crucial for biasing it towards a particular conformation,

thereby optimizing its interaction with the target protein.[1] Over 20 drugs containing the

azepane core have received FDA approval, highlighting its therapeutic significance.[2]
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Comparative Analysis of Azepane Derivatives in Key
Therapeutic Areas
This section will explore the comparative performance of azepane derivatives in oncology,

neurodegenerative diseases, and immunology, focusing on their structure-activity relationships

and providing quantitative data where available.

Anticancer Activity: Targeting Cell Proliferation and
Survival
Azepane derivatives have demonstrated significant potential as anticancer agents by targeting

various pathways involved in tumor growth and progression.

Structure-Activity Relationship Insights:

Studies on pyrrolo[1,2-a]azepine derivatives have revealed that the substitution pattern on the

core structure is critical for their cytotoxic effects. For instance, certain substitutions can lead to

potent anticancer activity in the nanomolar range against liver (HepG2), breast (MCF7), and

colon (HCT116) cancer cell lines. While comprehensive SAR studies on a broad series of

azepane-2,4-dione derivatives are limited, analysis of related structures like

dibenzo[b,e]azepine-6,11-dione suggests that substitutions on appended heterocyclic rings,

such as a 1,3,4-oxadiazole unit, significantly influence their anti-proliferative effects.[3]

Comparative Biological Activity of Anticancer Azepane Derivatives:
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Compound
Class

Target/Assay Cell Line IC50 (µM) Reference

Pyrrolo[1,2-

a]azepine

derivative

Cytotoxicity HepG2

Potent

(nanomolar

range)

[3]

Pyrrolo[1,2-

a]azepine

derivative

Cytotoxicity MCF7

Potent

(nanomolar

range)

[3]

Pyrrolo[1,2-

a]azepine

derivative

Cytotoxicity HCT116

Potent

(nanomolar

range)

[3]

Dibenzo[b,e]aze

pine-6,11-dione

derivative

Anti-proliferative OVCAR-3

Potent (better

than Rucaparib

for some

derivatives)

[3]

Homopiperazine

derivative
Cytotoxicity

Reh (B-cell

leukemia)
18 [4]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

method used to assess cell viability and the cytotoxic effects of potential drug candidates.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple

formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is

directly proportional to the number of viable cells.

Procedure:

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow

them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the azepane

derivative for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and
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untreated controls.

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing

formazan crystals to form.

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a

wavelength of 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the control and

determine the IC50 value (the concentration of the compound that inhibits cell growth by

50%).

Neurodegenerative Diseases: Targeting Key Enzymes in
Alzheimer's Disease
Azepane derivatives have emerged as promising candidates for the treatment of Alzheimer's

disease, primarily by inhibiting key enzymes involved in the production of amyloid-β (Aβ)

peptides, a hallmark of the disease.

BACE1 Inhibition:

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary target in

Alzheimer's drug discovery. Substituted 2-oxo-azepane derivatives have been shown to be

potent, orally active inhibitors of γ-secretase, another key enzyme in Aβ production. A key

challenge in the development of these compounds was overcoming high metabolic clearance,

which was successfully addressed by replacing a geminal dimethyl group with a bioisosteric

geminal difluoro group.

Structure-Activity Relationship Insights for BACE1 Inhibitors:

While specific SAR data for a series of azepane-based BACE1 inhibitors is not extensively

detailed in the provided search results, the general principle of optimizing metabolic stability

through bioisosteric replacement is a critical aspect of their design. Further research is needed
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to delineate the specific structural features of the azepane core and its substituents that

contribute to potent and selective BACE1 inhibition.[5][6][7]

Experimental Protocol: BACE1 Inhibition Assay (FRET-based)

A Förster Resonance Energy Transfer (FRET)-based assay is a common method to determine

the in vitro potency of BACE1 inhibitors.

Principle: A peptide substrate containing a fluorophore and a quencher is used. In its intact

state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by

BACE1, the fluorophore and quencher are separated, resulting in an increase in

fluorescence.

Procedure:

Reagent Preparation: Prepare solutions of recombinant human BACE1 enzyme, a

fluorogenic BACE1 substrate, and serial dilutions of the test azepane derivative in an

appropriate assay buffer (e.g., sodium acetate, pH 4.5).

Assay Setup: In a 96-well black plate, add the BACE1 enzyme solution and the serially

diluted test compound or vehicle control.

Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15

minutes) at room temperature.

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

Fluorescence Measurement: Monitor the increase in fluorescence over time using a

fluorescence plate reader.

Data Analysis: Calculate the percentage of inhibition for each concentration of the test

compound relative to the vehicle control and determine the IC50 value by fitting the data to

a dose-response curve.

Immunomodulation: Targeting Protein Tyrosine
Phosphatases
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The inhibition of protein tyrosine phosphatases (PTPs), such as PTPN1 and PTPN2, has

emerged as a promising strategy in cancer immunotherapy. Azepane-containing derivatives

have been developed as potent inhibitors of these enzymes.

PTPN1/PTPN2 Inhibition:

PTPN1 and PTPN2 are negative regulators of inflammatory signaling pathways. Their inhibition

can enhance anti-tumor immunity. Novel azepane-containing compounds have demonstrated

nanomolar inhibitory potency against both PTPN1 and PTPN2.[8]

Structure-Activity Relationship Insights for PTPN1/PTPN2 Inhibitors:

The development of potent and selective PTPN1/PTPN2 inhibitors often involves the

optimization of the azepane scaffold to achieve favorable interactions with the active site of the

phosphatases. The design of these inhibitors is a key area of ongoing research, with a focus on

improving potency, selectivity, and pharmacokinetic properties.[8][9]

Comparative Biological Activity of Azepane-based PTPN1/PTPN2 Inhibitors:

Compound ID PTPN1 IC50 (nM) PTPN2 IC50 (nM) Reference

Compound 4 < 10 < 10 [8]

Experimental Protocol: PTPN1/PTPN2 Phosphatase Assay

A common method for measuring PTP activity involves the use of a fluorogenic substrate like

6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

Principle: PTP enzymes catalyze the hydrolysis of the phosphate group from DiFMUP,

producing the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU). The

rate of DiFMU formation is proportional to the phosphatase activity.

Procedure:

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.2, 50 mM NaCl, 1

mM DTT, 1 mM EDTA), a solution of the PTPN1 or PTPN2 enzyme, a solution of DiFMUP,

and serial dilutions of the test azepane derivative.
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Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and the test compound

or vehicle control.

Reaction Initiation: Initiate the reaction by adding the DiFMUP substrate.

Fluorescence Measurement: Monitor the increase in fluorescence at the appropriate

excitation and emission wavelengths for DiFMU.

Data Analysis: Determine the initial reaction velocities and calculate the percentage of

inhibition for each compound concentration. Determine the IC50 value from the resulting

dose-response curve.

Visualizing the Role of Azepane Derivatives
Signaling Pathway and Workflow Diagrams

To better understand the context in which these azepane derivatives function, the following

diagrams illustrate a key signaling pathway and a typical experimental workflow.

Cytokine Receptor JAK activates STAT phosphorylates

pSTAT dephosphorylates Gene Expression
(e.g., IFN-γ)

 promotes

PTPN1/PTPN2  inhibitsAzepane Derivative
(Inhibitor)

 inhibits

Click to download full resolution via product page

Caption: Inhibition of PTPN1/PTPN2 by azepane derivatives enhances STAT phosphorylation

and subsequent gene expression.
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Caption: A generalized workflow for the discovery and development of azepane-based drug

candidates.
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Conclusion
The azepane scaffold continues to be a highly valuable framework in the design of novel

therapeutic agents. This guide has provided a comparative overview of azepane derivatives in

oncology, neurodegenerative diseases, and immunology, highlighting the importance of

structure-activity relationship studies in optimizing their biological activity. The provided

experimental protocols and workflow diagrams serve as a practical resource for researchers in

the field. As our understanding of the complex interplay between chemical structure and

biological function deepens, the rational design of new and improved azepane-based drugs

holds immense promise for addressing a wide range of unmet medical needs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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